![molecular formula C15H14ClN3O2 B2477524 4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338415-14-8](/img/structure/B2477524.png)
4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- This compound is utilized in the synthesis of novel chemical structures. For example, research demonstrates the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, a process that involves reactions of similar compounds with substituted phenyl ethanones and ethyl cyanoacetate or malononitrile (Khalifa, Al-Omar, & Ali, 2017).
Formation of Pyridine Derivatives
- The reaction of similar compounds has been used to form pyridine derivatives. For instance, 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile reacts with arylidene malononitrile to afford isoquinoline derivatives (Al-Issa, 2012).
Chemical Structure Elucidation
- Research has explored the chemical and spectroscopic data of these compounds to elucidate their structures. This is vital in understanding the chemical properties and potential applications of these compounds (Cetina et al., 2010).
Application in Corrosion Inhibition
- Some derivatives of similar compounds have been synthesized and investigated for their potential as corrosion inhibitors. This includes studies on the effects of these compounds on the corrosion of materials like mild steel in acidic environments (Dandia et al., 2013).
Optical and Structural Analysis
- Pyridine derivatives, closely related to the compound , have been studied for their optical properties and structural features, including in the context of semiconductor applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Novel Synthesis Methods
- There are studies focused on developing new methods for synthesizing these types of compounds, such as using microwave irradiation for a more efficient and selective synthesis process (Rahmati & Alizadeh Kouzehrash, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile' involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then reacted with 2-methyl-3-pyridinecarbonitrile in the presence of a base to form the desired compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydroxylamine hydrochloride", "2-methyl-3-pyridinecarbonitrile", "base" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 4-chlorobenzaldoxime.", "Step 2: 4-chlorobenzaldoxime is then reacted with 2-methyl-3-pyridinecarbonitrile in the presence of a base to form the desired compound, 4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile." ] } | |
CAS-Nummer |
338415-14-8 |
Molekularformel |
C15H14ClN3O2 |
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methoxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-14(7-17)12(6-15(20)19-10)8-18-21-9-11-2-4-13(16)5-3-11/h2-5,8,12H,6,9H2,1H3,(H,19,20) |
InChI-Schlüssel |
SOGBADBYQLNDFU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)N1)C=NOCC2=CC=C(C=C2)Cl)C#N |
Kanonische SMILES |
CC1=C(C(CC(=O)N1)C=NOCC2=CC=C(C=C2)Cl)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2477441.png)
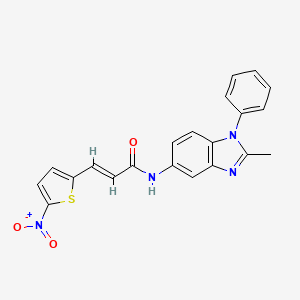
![1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2477446.png)
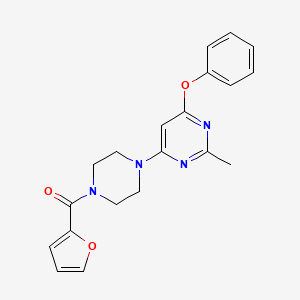
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)
![2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid](/img/structure/B2477451.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477452.png)
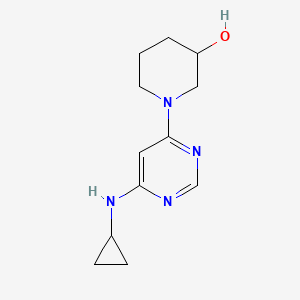
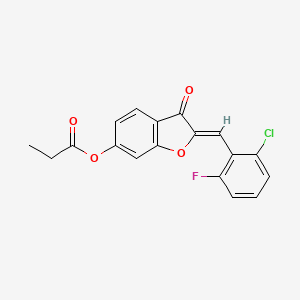
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2477459.png)
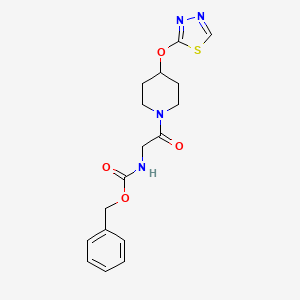
![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)
